Cas no 2171461-81-5 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1,3-thiazol-5-yl)methylcarbamoyl}propanoic acid)

3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-{(1,3-thiazol-5-yl)methylcarbamoyl}propanoic acid is a specialized Fmoc-protected amino acid derivative featuring a thiazole-functionalized side chain. This compound is particularly valuable in peptide synthesis, where the Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. The thiazole moiety introduces heterocyclic diversity, enhancing structural complexity for applications in medicinal chemistry and drug discovery. Its carboxylic acid group allows for further conjugation or solid-phase peptide coupling. The product is suited for researchers developing bioactive peptides or peptidomimetics, offering precise control over molecular architecture while maintaining compatibility with standard Fmoc-based protocols.
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1,3-thiazol-5-yl)methylcarbamoyl}propanoic acid structure
2171461-81-5 structure
商品名:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1,3-thiazol-5-yl)methylcarbamoyl}propanoic acid
CAS番号:2171461-81-5
MF:C23H21N3O5S
メガワット:451.49494433403
CID:5974101
PubChem ID:165535572

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1,3-thiazol-5-yl)methylcarbamoyl}propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1,3-thiazol-5-yl)methylcarbamoyl}propanoic acid
    • 2171461-81-5
    • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1,3-thiazol-5-yl)methyl]carbamoyl}propanoic acid
    • EN300-1514533
    • インチ: 1S/C23H21N3O5S/c27-21(28)9-20(22(29)25-11-14-10-24-13-32-14)26-23(30)31-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,10,13,19-20H,9,11-12H2,(H,25,29)(H,26,30)(H,27,28)
    • InChIKey: FUFXXGMXUZYIEI-UHFFFAOYSA-N
    • ほほえんだ: S1C=NC=C1CNC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • せいみつぶんしりょう: 451.12019195g/mol
  • どういたいしつりょう: 451.12019195g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 32
  • 回転可能化学結合数: 9
  • 複雑さ: 671
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 146Ų

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1,3-thiazol-5-yl)methylcarbamoyl}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1514533-1.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1,3-thiazol-5-yl)methyl]carbamoyl}propanoic acid
2171461-81-5
1g
$3368.0 2023-06-05
Enamine
EN300-1514533-0.05g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1,3-thiazol-5-yl)methyl]carbamoyl}propanoic acid
2171461-81-5
0.05g
$2829.0 2023-06-05
Enamine
EN300-1514533-5.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1,3-thiazol-5-yl)methyl]carbamoyl}propanoic acid
2171461-81-5
5g
$9769.0 2023-06-05
Enamine
EN300-1514533-500mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1,3-thiazol-5-yl)methyl]carbamoyl}propanoic acid
2171461-81-5
500mg
$3233.0 2023-09-27
Enamine
EN300-1514533-0.1g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1,3-thiazol-5-yl)methyl]carbamoyl}propanoic acid
2171461-81-5
0.1g
$2963.0 2023-06-05
Enamine
EN300-1514533-2.5g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1,3-thiazol-5-yl)methyl]carbamoyl}propanoic acid
2171461-81-5
2.5g
$6602.0 2023-06-05
Enamine
EN300-1514533-10.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1,3-thiazol-5-yl)methyl]carbamoyl}propanoic acid
2171461-81-5
10g
$14487.0 2023-06-05
Enamine
EN300-1514533-5000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1,3-thiazol-5-yl)methyl]carbamoyl}propanoic acid
2171461-81-5
5000mg
$9769.0 2023-09-27
Enamine
EN300-1514533-2500mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1,3-thiazol-5-yl)methyl]carbamoyl}propanoic acid
2171461-81-5
2500mg
$6602.0 2023-09-27
Enamine
EN300-1514533-0.5g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(1,3-thiazol-5-yl)methyl]carbamoyl}propanoic acid
2171461-81-5
0.5g
$3233.0 2023-06-05

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1,3-thiazol-5-yl)methylcarbamoyl}propanoic acid 関連文献

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1,3-thiazol-5-yl)methylcarbamoyl}propanoic acidに関する追加情報

Introduction to 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1,3-thiazol-5-yl)methylcarbamoyl}propanoic Acid (CAS No. 2171461-81-5)

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1,3-thiazol-5-yl)methylcarbamoyl}propanoic acid, identified by its CAS number 2171461-81-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by its complex structural framework, which includes functional groups such as fluoren-9-ylmethoxycarbonyl and 1,3-thiazol-5-ylmethylcarbamoyl. The presence of these specific moieties not only contributes to the compound's unique chemical properties but also opens up a wide array of potential applications in medicinal chemistry and drug development.

The fluoren-9-ylmethoxycarbonyl group is particularly noteworthy due to its role as a protecting group in peptide synthesis and its ability to enhance the solubility and stability of biologically active molecules. This group is often employed in the synthesis of peptide mimetics and peptidomimetics, where it serves to protect the amino group during synthetic steps while maintaining overall molecular integrity. The incorporation of this moiety into 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1,3-thiazol-5-yl)methylcarbamoyl}propanoic acid suggests that the compound may have applications in the development of novel therapeutic agents that require precise control over amino group functionality.

The second key functional group, 1,3-thiazol-5-ylmethylcarbamoyl, is another critical component that contributes to the compound's pharmacological potential. Thiazole derivatives are well-documented for their diverse biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The presence of the thiazole ring in this compound not only enhances its structural complexity but also suggests that it may exhibit similar biological effects. Furthermore, the carbamoyl group attached to the thiazole ring introduces additional sites for interaction with biological targets, potentially expanding the compound's therapeutic spectrum.

The overall structure of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1,3-thiazol-5-yl)methylcarbamoyl}propanoic acid places it within a category of molecules that are often explored for their potential as drug candidates. The combination of the fluorene-based protecting group and the thiazole-derived pharmacophore creates a unique scaffold that may interact with multiple biological pathways simultaneously. This multifunctionality is highly desirable in drug design, as it can lead to the development of more effective and less toxic therapeutic agents.

In recent years, there has been growing interest in the development of novel compounds that can modulate protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes and are often implicated in various diseases, including cancer and neurodegenerative disorders. The complex structure of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(1,3-thiazol-5-yl)methylcarbamoyl}propanoic acid makes it a promising candidate for inhibiting or enhancing specific PPIs. For instance, the fluorene moiety could serve as a scaffold for designing molecules that bind to target proteins, while the thiazole ring could be tailored to interact with specific binding pockets or residues.

Moreover, the compound's potential as a tool for studying protein function cannot be overstated. By developing derivatives or analogs of 3-(flurenylethoxycarbonylamino)-3-(thiazolylethylcarbamoyl)propanoic acid (CAS No. 2171461), researchers can gain insights into the mechanisms underlying various biological processes. These studies could lead to the identification of new therapeutic targets and the development of more effective drugs. Additionally, computational methods such as molecular docking and virtual screening can be employed to predict how this compound might interact with different biological targets, further refining its potential applications.

The synthesis of 3-(flurenylethoxycarbonylamino)-3-(thiazolylethylcarbamoyl)propanoic acid represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of functional groups and requires precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with increasing efficiency and accuracy. These improvements are crucial for enabling the rapid discovery and development of new drugs.

The pharmaceutical industry has been increasingly leveraging computational chemistry tools to accelerate drug discovery processes. By integrating experimental data with computational models, researchers can identify promising candidates more quickly and with greater confidence. 3-(flurenylethoxycarbonylamino)-3-(thiazolylethylcarbamoyl)propanoic acid serves as an excellent example of how computational methods can be used to guide synthetic efforts and optimize molecular design.

In conclusion, 3-(flurenylethoxycarbonylamino)-3-(thiazolylethylcarbamoyl)propanoic acid (CAS No. 2171461) is a structurally complex organic compound with significant potential in pharmaceutical research and drug development. Its unique combination of functional groups makes it an attractive candidate for modulating protein-protein interactions and exploring new therapeutic avenues. As research in this field continues to advance, compounds like this one will play an increasingly important role in addressing some of today's most challenging medical conditions.

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